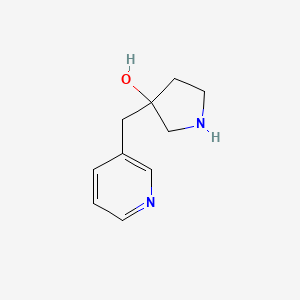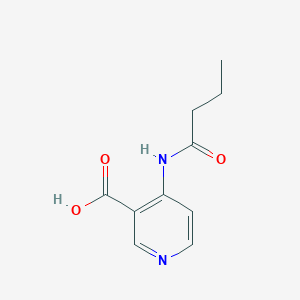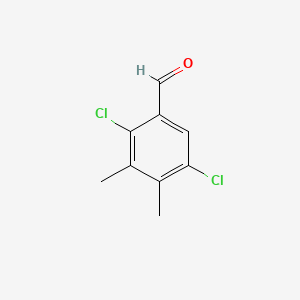
2,5-Dichloro-3,4-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.06 g/mol . This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a benzaldehyde core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
準備方法
The synthesis of 2,5-Dichloro-3,4-dimethylbenzaldehyde can be achieved through several methods. One common synthetic route involves the chlorination of 3,4-dimethylbenzaldehyde using chlorine gas in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity .
化学反応の分析
2,5-Dichloro-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
2,5-Dichloro-3,4-dimethylbenzaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5-Dichloro-3,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes, thereby affecting metabolic processes . The aldehyde group in the compound is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .
類似化合物との比較
2,5-Dichloro-3,4-dimethylbenzaldehyde can be compared with other similar compounds, such as:
2,4-Dichloro-3,5-dimethylbenzaldehyde: This compound has a similar structure but with chlorine atoms at different positions, leading to variations in reactivity and applications.
2,5-Dichloro-3,4-dimethylbenzoic acid: This is the oxidized form of this compound and has different chemical properties and uses.
3,4-Dimethylbenzaldehyde: Lacking the chlorine atoms, this compound exhibits different reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
分子式 |
C9H8Cl2O |
|---|---|
分子量 |
203.06 g/mol |
IUPAC名 |
2,5-dichloro-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O/c1-5-6(2)9(11)7(4-12)3-8(5)10/h3-4H,1-2H3 |
InChIキー |
CRXWCUDTTSCDSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1C)Cl)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


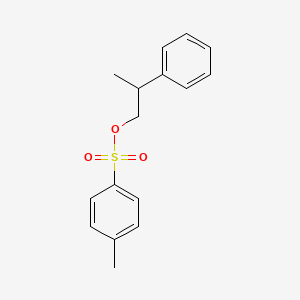
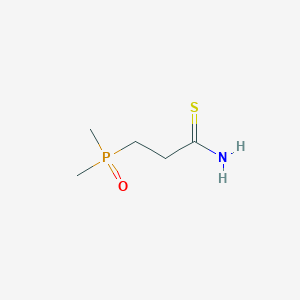
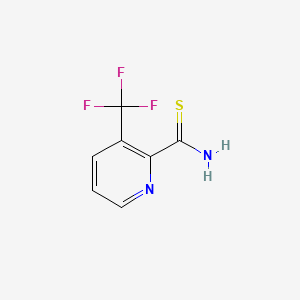
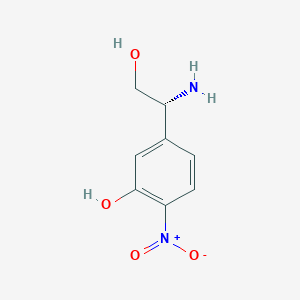
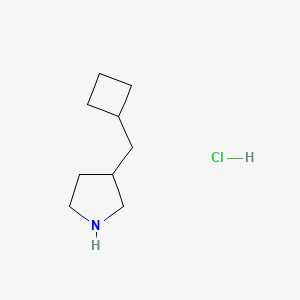
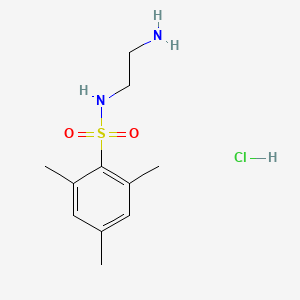
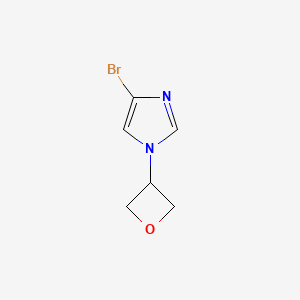
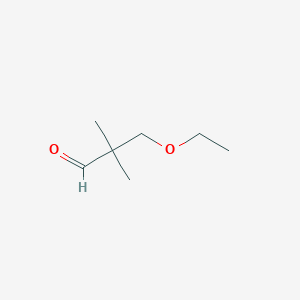
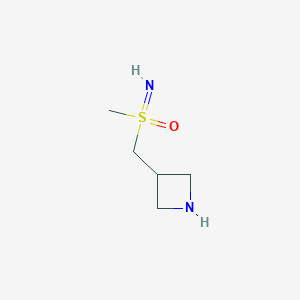

![6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide](/img/structure/B15315365.png)
